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Compound of Interest

Compound Name: JNJ-DGAT2-A

Cat. No.: B608243 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of JNJ-DGAT2-A, a selective inhibitor

of Diacylglycerol Acyltransferase 2 (DGAT2), and its pivotal role in the regulation of triglyceride

synthesis. This document details the mechanism of action, summarizes key quantitative data,

outlines relevant experimental protocols, and visualizes the associated biochemical pathways.

Introduction to DGAT2 and Triglyceride Synthesis
Triglycerides (TGs) are the primary form of energy storage in eukaryotes. The final and

committed step in the de novo synthesis of TGs is catalyzed by the enzyme Diacylglycerol

Acyltransferase (DGAT). Mammals possess two isoforms of this enzyme, DGAT1 and DGAT2,

which, despite catalyzing the same reaction, are encoded by different genes and exhibit distinct

biochemical properties and physiological roles.

DGAT2 is the predominant isoform in the liver and is responsible for the bulk of hepatic

triglyceride synthesis, particularly from newly synthesized fatty acids. Its activity is crucial for

packaging fatty acids into TGs for storage in lipid droplets or for secretion in very-low-density

lipoproteins (VLDL). Elevated DGAT2 activity is associated with metabolic disorders such as

non-alcoholic fatty liver disease (NAFLD) and hypertriglyceridemia, making it a compelling

therapeutic target.

JNJ-DGAT2-A is a potent and selective small molecule inhibitor of DGAT2, developed for the

preclinical investigation of the therapeutic potential of DGAT2 inhibition.
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Mechanism of Action of JNJ-DGAT2-A
JNJ-DGAT2-A exerts its effects on triglyceride synthesis through a dual mechanism of action:

Direct Enzymatic Inhibition: JNJ-DGAT2-A directly binds to the DGAT2 enzyme, blocking its

catalytic activity. This competitive inhibition prevents the esterification of diacylglycerol (DAG)

with a fatty acyl-CoA molecule, thereby directly halting the final step of triglyceride synthesis.

Suppression of Lipogenic Gene Expression: Beyond direct enzyme inhibition, the reduction

in DGAT2 activity leads to an accumulation of its substrate, diacylglycerol, within the

endoplasmic reticulum (ER). This accumulation alters the lipid composition of the ER

membrane, which in turn suppresses the proteolytic cleavage and activation of Sterol

Regulatory Element-Binding Protein 1 (SREBP-1). SREBP-1 is a master transcriptional

regulator of lipogenesis, controlling the expression of genes involved in fatty acid and

triglyceride synthesis. By inhibiting SREBP-1 activation, DGAT2 inhibitors effectively

downregulate the entire lipogenic pathway, leading to a sustained reduction in hepatic lipid

content.

Quantitative Data Summary
The following tables summarize the in vitro and cellular potency of JNJ-DGAT2-A.

Table 1: In Vitro Enzymatic Inhibition

Parameter Value Source

Target Human DGAT2 [1]

Assay System
Sf9 insect cell membranes

expressing human DGAT2
[1]

IC₅₀ 0.14 µM (140 nM) [1][2]

Selectivity
>70-fold selective for DGAT2

over DGAT1 and MGAT2
[2]

Table 2: Cellular Inhibition of Triglyceride Synthesis
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Parameter Value Source

Cell Line
HepG2 (human liver carcinoma

cells)
[1]

Substrate ¹³C₃-D₅-glycerol [1]

IC₅₀ for TG (52:2) synthesis 0.85 µM [1]

IC₅₀ for TG (54:3) synthesis 0.99 µM [1]

IC₅₀ for TG (50:2) synthesis 0.66 µM [1]

Experimental Protocols
DGAT2 Enzymatic Activity Assay (In Vitro)
This protocol outlines a method to determine the in vitro inhibitory activity of compounds like

JNJ-DGAT2-A against recombinant human DGAT2.

Materials:

Recombinant human DGAT2 expressed in a suitable system (e.g., Sf9 insect cell

membranes).

Assay Buffer: 100 mM Tris-HCl (pH 7.4), 1 mM MgCl₂, and protease inhibitors.

Substrates: 1,2-dioleoyl-sn-glycerol and [¹⁴C]oleoyl-CoA (as a tracer).

Test compound (e.g., JNJ-DGAT2-A) dissolved in DMSO.

Scintillation cocktail and scintillation counter.

Procedure:

Prepare dilutions of the test compound in DMSO.

In a reaction plate, add the assay buffer, membrane preparation containing recombinant

DGAT2, and the test compound.
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Initiate the reaction by adding the substrate mixture containing 1,2-dioleoyl-sn-glycerol and

[¹⁴C]oleoyl-CoA.

Incubate the reaction mixture at 37°C for a predetermined time within the linear range of the

assay.

Stop the reaction by adding a suitable stop solution (e.g., isopropanol:heptane:water).

Extract the lipids by adding heptane and vortexing.

Separate the newly synthesized [¹⁴C]-triglycerides from the unreacted [¹⁴C]oleoyl-CoA using

thin-layer chromatography (TLC).

Quantify the amount of [¹⁴C]-triglycerides by scraping the corresponding band from the TLC

plate and measuring the radioactivity using a scintillation counter.

Calculate the percent inhibition for each concentration of the test compound and determine

the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Triglyceride Synthesis Assay (HepG2 Cells)
This protocol describes a method to measure the effect of JNJ-DGAT2-A on de novo

triglyceride synthesis in a cellular context.

Materials:

HepG2 cells.

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

Stable isotope-labeled substrate (e.g., [¹³C₃, D₅]-glycerol or [¹³C₁₈]-oleic acid).

Test compound (e.g., JNJ-DGAT2-A) dissolved in DMSO.

Lipid extraction solvents (e.g., chloroform:methanol).

Liquid chromatography-mass spectrometry (LC-MS) system.

Procedure:
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Seed HepG2 cells in multi-well plates and allow them to adhere and grow to a suitable

confluency.

Pre-incubate the cells with various concentrations of the test compound for a specified

period (e.g., 60 minutes).[1]

Add the stable isotope-labeled substrate to the cell culture medium and incubate for an

additional period (e.g., 2 hours).[1]

Wash the cells with phosphate-buffered saline (PBS) to remove excess labeled substrate.

Lyse the cells and extract the total lipids using a suitable solvent system (e.g., Folch

method).

Dry the lipid extract and reconstitute it in a solvent compatible with LC-MS analysis.

Analyze the lipid extract by LC-MS to separate and quantify the different triglyceride species,

specifically measuring the incorporation of the stable isotope label.

Calculate the rate of de novo triglyceride synthesis for each treatment condition.

Determine the percent inhibition of triglyceride synthesis for each concentration of the test

compound and calculate the IC₅₀ values for specific triglyceride species.

Visualizations
The following diagrams illustrate the key pathways and workflows related to the action of JNJ-
DGAT2-A.
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Caption: The canonical triglyceride synthesis pathway and the point of inhibition by JNJ-
DGAT2-A.
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Caption: Dual mechanism of JNJ-DGAT2-A: direct enzyme inhibition and SREBP-1

suppression.
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Caption: Workflow for the cellular triglyceride synthesis assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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